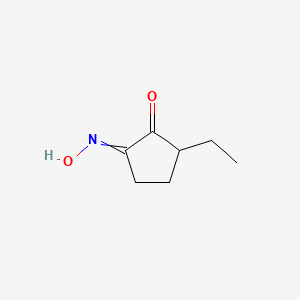![molecular formula C14H22O B14603333 (5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14603333.png)
(5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-6,10,10-trimethyl-bicyclo[720]undec-5-en-2-one is a bicyclic organic compound known for its unique structure and properties This compound is characterized by a bicyclo[720]undecane framework with a double bond at the 5-position and three methyl groups at the 6 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity. The final product is typically purified using techniques like distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond to a single bond.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding saturated bicyclic compound.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
(-)-Carvone: A monoterpene found in spearmint with similar structural features.
(+)-Menthofuran: Another monoterpene with a bicyclic structure.
Uniqueness
(5Z)-6,10,10-trimethyl-bicyclo[720]undec-5-en-2-one is unique due to its specific bicyclic framework and the presence of three methyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H22O |
|---|---|
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(5Z)-6,10,10-trimethylbicyclo[7.2.0]undec-5-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-5-4-6-13(15)11-9-14(2,3)12(11)8-7-10/h5,11-12H,4,6-9H2,1-3H3/b10-5- |
InChI Key |
MBZBBVTYLUNZPJ-YHYXMXQVSA-N |
Isomeric SMILES |
C/C/1=C/CCC(=O)C2CC(C2CC1)(C)C |
Canonical SMILES |
CC1=CCCC(=O)C2CC(C2CC1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(2-Aminoethyl)(dimethoxy)silyl]propan-1-amine](/img/structure/B14603281.png)



![[1,1'-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6'-dione](/img/structure/B14603321.png)


![1-(4-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14603343.png)

![Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-](/img/structure/B14603356.png)
